molecular formula C20H22N6O B11036099 2-(benzylamino)-6-[4-methyl-2-(1-pyrrolidinyl)-5-pyrimidinyl]-4(3H)-pyrimidinone

2-(benzylamino)-6-[4-methyl-2-(1-pyrrolidinyl)-5-pyrimidinyl]-4(3H)-pyrimidinone

Cat. No.: B11036099
M. Wt: 362.4 g/mol
InChI Key: LGARTBVXKSREQW-UHFFFAOYSA-N
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Description

2-(benzylamino)-6-[4-methyl-2-(1-pyrrolidinyl)-5-pyrimidinyl]-4(3H)-pyrimidinone is a complex organic compound with a unique structure that includes a benzylamino group, a pyrrolidinyl group, and a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-6-[4-methyl-2-(1-pyrrolidinyl)-5-pyrimidinyl]-4(3H)-pyrimidinone typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a pyrimidinone derivative under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and automated systems to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-(benzylamino)-6-[4-methyl-2-(1-pyrrolidinyl)-5-pyrimidinyl]-4(3H)-pyrimidinone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-(benzylamino)-6-[4-methyl-2-(1-pyrrolidinyl)-5-pyrimidinyl]-4(3H)-pyrimidinone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-6-[4-methyl-2-(1-pyrrolidinyl)-5-pyrimidinyl]-4(3H)-pyrimidinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact mechanism can vary depending on the context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzylamino)-6-[4-methyl-2-(1-pyrrolidinyl)-5-pyrimidinyl]-4(3H)-pyrimidinone stands out due to its unique combination of functional groups and structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H22N6O

Molecular Weight

362.4 g/mol

IUPAC Name

2-(benzylamino)-4-(4-methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C20H22N6O/c1-14-16(13-22-20(23-14)26-9-5-6-10-26)17-11-18(27)25-19(24-17)21-12-15-7-3-2-4-8-15/h2-4,7-8,11,13H,5-6,9-10,12H2,1H3,(H2,21,24,25,27)

InChI Key

LGARTBVXKSREQW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C2=CC(=O)NC(=N2)NCC3=CC=CC=C3)N4CCCC4

Origin of Product

United States

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